molecular formula C12H17ClN2O3 B159617 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride CAS No. 138227-67-5

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Cat. No. B159617
M. Wt: 272.73 g/mol
InChI Key: AVUNZTIFACHLNF-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a piperidine derivative that is synthesized through a complex chemical process.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research on piperidine and its reactions with nitro-aromatic compounds, such as those involving nucleophilic aromatic substitution, highlights the chemical versatility and potential applications of piperidine derivatives in synthesizing novel compounds. For example, Pietra and Vitali (1972) investigated the nucleophilic aromatic substitution of the nitro-group, showcasing the chemical reactions that could be relevant for modifying or synthesizing compounds similar to "4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride" (Pietra & Vitali, 1972).

Environmental Behavior of Phenoxy Acids

The environmental behavior of phenoxy acids, which share a part of the molecular structure with "4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride", has been extensively studied. Muszyński et al. (2019) reviewed the occurrence, transformation, and photochemical removal methods of phenoxy acids in aquatic environments, providing insights into the environmental fate of similar compounds (Muszyński, Brodowska, & Paszko, 2019).

Pharmacological Applications of Piperidine Derivatives

The pharmacological significance of piperidine and its derivatives is well-documented. For instance, Rathi et al. (2016) discussed the therapeutic uses of piperazine derivatives, a closely related class, highlighting the role of common pharmacophoric groups in designing drugs with a wide range of therapeutic applications. This review may offer a foundation for understanding the potential pharmacological applications of "4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride" (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

4-(2-methyl-4-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-9-8-10(14(15)16)2-3-12(9)17-11-4-6-13-7-5-11;/h2-3,8,11,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUNZTIFACHLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633406
Record name 4-(2-Methyl-4-nitrophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

CAS RN

138227-67-5
Record name Piperidine, 4-(2-methyl-4-nitrophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138227-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-4-nitrophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1-acetyl-4-(4-nitro-2-methylphenyloxy)piperidine (11.8 g) were added conc. hydrochloric acid (15 ml), ethanol (15 ml) and water (15 ml) and the mixture was heated under reflux overnight. The reaction mixture was concentrated under reduced pressure, the residue thus obtained was washed with ethyl ether and crystals were filtered off to obtain 4-(4-nitro-2-methylphenyloxy)piperidine hydrochloride (8.3 g) as white crystals, m.p. 204°-226° C.
Name
1-acetyl-4-(4-nitro-2-methylphenyloxy)piperidine
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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